molecular weight and formula of 5-(Aminomethyl)-2-chlorobenzoic acid HCl
molecular weight and formula of 5-(Aminomethyl)-2-chlorobenzoic acid HCl
An In-Depth Technical Guide to 5-(Aminomethyl)-2-chlorobenzoic Acid Hydrochloride
This guide provides a comprehensive technical overview of 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document delves into its chemical and physical properties, potential synthetic pathways, and prospective applications, while adhering to the principles of scientific integrity and providing actionable insights for laboratory practice.
Core Molecular and Physical Properties
5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride is a substituted benzoic acid derivative. The presence of a carboxylic acid, an aminomethyl group, and a chlorine atom on the benzene ring makes it a versatile building block in organic synthesis.
Chemical Structure and Identification
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Chemical Name: 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride
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Molecular Formula (HCl salt): C₈H₉Cl₂NO₂
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Molecular Weight (HCl salt): 222.07 g/mol [1]
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CAS Number (Base): 90434-27-8[2]
Physicochemical Data
A summary of the known and estimated physicochemical properties is presented in the table below. It is important to note that specific experimental data for the hydrochloride salt is limited; therefore, some values are derived from the free base or closely related analogs.
| Property | Value | Source/Comment |
| Molecular Formula (Base) | C₈H₈ClNO₂ | [2] |
| Molecular Weight (Base) | 185.61 g/mol | [2] |
| Physical Form | Solid (inferred) | General property of similar compounds. |
| Melting Point | 217-220 °C (for methyl ester HCl) | Data for the closely related methyl ester hydrochloride.[3][4] |
| Solubility | Soluble in water and polar organic solvents (inferred). | [5] |
Synthesis and Mechanistic Insights
Proposed Synthetic Workflow
The conversion of the amino group to an aminomethyl group can be a multi-step process. A logical sequence of reactions is outlined below.
Caption: Proposed synthetic pathway for 5-(Aminomethyl)-2-chlorobenzoic acid HCl.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of 5-(aminomethyl)-2-chlorobenzoic acid from 2-chloro-5-nitrobenzoic acid, a plausible precursor.[6]
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Reduction of the Nitro Group:
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Dissolve 2-chloro-5-nitrobenzoic acid (1 equivalent) in a suitable solvent such as ethanol.
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Add a reducing agent, for instance, tin(II) chloride or catalytic hydrogenation with Pd/C.
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Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
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Work up the reaction by filtering the catalyst and evaporating the solvent to yield 5-amino-2-chlorobenzoic acid.
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Conversion to Aminomethyl (Conceptual Steps):
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The transformation of the amino group to an aminomethyl group would likely involve a series of protection, reduction, and deprotection steps as outlined in the diagram above.
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Applications in Research and Drug Development
While specific applications for 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride are not extensively documented, its structural motifs suggest several potential uses in medicinal chemistry and materials science. Its isomers are known to be valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[7][8][9]
Role as a Chemical Intermediate
The compound's bifunctional nature (carboxylic acid and amino groups) allows it to be a versatile scaffold for building more complex molecules.
Caption: Potential derivatization pathways for 5-(Aminomethyl)-2-chlorobenzoic acid HCl.
Potential as a Pharmacophore
Chlorinated aromatic compounds are prevalent in many FDA-approved drugs.[10] The aminomethylbenzoic acid scaffold is also present in various biologically active molecules. This suggests that derivatives of 5-(Aminomethyl)-2-chlorobenzoic acid could be explored for various therapeutic targets.
Analytical Methodologies
The characterization and quantification of 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride can be achieved using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a particularly suitable method.
Representative HPLC Method
The following is a general HPLC method that could be adapted for the analysis of this compound, based on methods for similar aromatic carboxylic acids.[11][12][13][14]
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The ratio can be optimized for best separation (e.g., 60:40 aqueous:organic).
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 240-254 nm).
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Injection Volume: 10-20 µL.
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Quantification: An external standard calibration curve would be constructed using solutions of known concentrations of a reference standard.
Safety and Handling
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GHS Hazard Statements (inferred from methyl ester): H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]
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Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn. Work in a well-ventilated area or a fume hood.
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First Aid:
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Eyes: Immediately flush with plenty of water for at least 15 minutes.
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Skin: Wash off with soap and plenty of water.
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Ingestion: Do not induce vomiting. Rinse mouth with water.
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Inhalation: Move to fresh air.
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In all cases of exposure, seek medical attention.
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Conclusion
5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride is a chemical compound with significant potential as a building block in the synthesis of novel molecules for pharmaceutical and materials science applications. While detailed experimental data for this specific compound is sparse, this guide provides a solid foundation for researchers by consolidating available information, proposing logical synthetic and analytical approaches, and highlighting key safety considerations based on structurally related compounds. As with any chemical research, it is imperative to conduct thorough literature searches for the most up-to-date information and to perform all laboratory work with appropriate safety precautions.
References
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National Institute of Standards and Technology. SAFETY DATA SHEET - m-Chlorobenzoic Acid. (2014). [Link]
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PubChem. 5-Amino-2-chlorobenzoic acid. [Link]
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PrepChem.com. Preparation of 5-amino-2-chlorobenzoic acid. [Link]
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ResearchGate. VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES. (2025). [Link]
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Anshul Specialty Molecules. 2-Amino-5-Chloro Benzoic acid. [Link]
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PureSynth. 5-Amino-2-Chlorobenzoic Acid 98.0%(HPLC). [Link]
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Bosnian Journal of Basic Medical Sciences. HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. (2004). [Link]
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PrepChem.com. Preparation of 2-amino-5-chlorobenzoic acid. [Link]
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ResearchGate. Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2023). [Link]
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European Journal of Medicinal Chemistry. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). [Link]
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HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
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